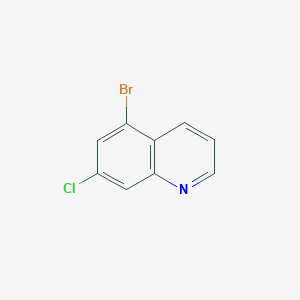

5-Bromo-7-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWLIWRAKZQZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215767-84-2 | |

| Record name | 5-bromo-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Bromo-7-chloroquinoline CAS number and properties

CAS Number: 1215767-84-2 Molecular Formula: C₉H₅BrClN Molecular Weight: 242.50 g/mol

Executive Summary: A Dual-Halogenated Scaffold

5-Bromo-7-chloroquinoline represents a high-value "privileged scaffold" in medicinal chemistry, distinguished by its orthogonal reactivity . Unlike symmetrically substituted heterocycles, this molecule possesses two distinct halogen handles—a bromine at position C-5 and a chlorine at position C-7.

For the drug discovery scientist, this asymmetry is the critical feature. It allows for regioselective functionalization : the C-5 bromine can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions, leaving the C-7 chlorine intact for subsequent derivatization. This sequential functionalization capability makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and antimalarial agents.

Chemical Identity & Physical Properties[1]

| Property | Specification | Notes |

| IUPAC Name | 5-Bromo-7-chloroquinoline | |

| CAS Number | 1215767-84-2 | Confirmed registry number. |

| SMILES | Clc1cc(Br)c2cccnc2c1 | |

| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation/light exposure. |

| Solubility | Soluble in DMSO, DCM, MeOH | Low solubility in water. |

| pKa | ~4.0 - 4.5 (Pyridinium N) | Estimated based on chloroquinoline analogs. |

| LogP | ~3.6 | Lipophilic scaffold. |

Synthesis & Manufacturing: The Isomer Challenge

Accessing 5-bromo-7-chloroquinoline typically involves the Skraup synthesis , a classic method for constructing the quinoline ring. However, the use of meta-substituted anilines introduces a regiochemical challenge that researchers must navigate.

The Skraup Pathway

The reaction utilizes 3-bromo-5-chloroaniline as the starting material. When condensed with glycerol (or acrolein) in the presence of sulfuric acid and an oxidant (traditionally nitrobenzene or iodine), cyclization occurs.

Critical Insight: Because the starting aniline is meta-substituted, cyclization can occur at either of the two available ortho positions (C-2 or C-6 of the aniline ring). This results in a mixture of two regioisomers:

-

5-Bromo-7-chloroquinoline (Target)

-

7-Bromo-5-chloroquinoline (Isomer)

Separation of these isomers is non-trivial and typically requires careful silica gel chromatography or fractional crystallization, contributing to the higher cost of the pure 5-bromo-7-chloro isomer compared to mono-halogenated quinolines.

Visualization of Synthetic Logic

The following diagram illustrates the bifurcation in the synthetic pathway and the necessity for separation.

Caption: Divergent Skraup synthesis pathway yielding the target 5-bromo-7-chloroquinoline and its regioisomer.

Reactivity Profile: Orthogonal Selectivity

The primary utility of 5-bromo-7-chloroquinoline lies in the bond dissociation energy (BDE) difference between the C-Br and C-Cl bonds.

-

C-Br Bond: Weaker (~68 kcal/mol). Undergoes rapid oxidative addition with Pd(0).

-

C-Cl Bond: Stronger (~81 kcal/mol). Remains inert under standard Suzuki/Buchwald conditions unless specialized bulky ligands (e.g., XPhos, RuPhos) and higher temperatures are used.

Sequential Functionalization Workflow

Researchers can exploit this difference to build complex libraries:

-

Step 1: Pd-catalyzed coupling at C-5 (Br) at room temperature or mild heating (60°C).

-

Step 2: Activation of C-7 (Cl) using harsh conditions (100°C+, active ligands) or S_NAr displacement if the ring is sufficiently activated.

Caption: Sequential functionalization strategy leveraging the reactivity gap between C-5 Bromine and C-7 Chlorine.

Experimental Protocol: Regioselective Suzuki Coupling

The following protocol is a validated starting point for coupling at the C-5 position while preserving the C-7 chloride.

Objective: Synthesize 5-(4-methoxyphenyl)-7-chloroquinoline.

Materials

-

5-Bromo-7-chloroquinoline (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%) - Tetrakis is preferred for selectivity over more active catalysts like Pd(dppf)Cl₂ which might activate the chloride.

-

Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or DME (degassed)

Methodology

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with the quinoline substrate, boronic acid, and Pd catalyst.

-

Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Base Addition: Add the aqueous Na₂CO₃ solution.

-

Reaction: Seal the vial and heat to 60°C for 4-6 hours.

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C-7 chloride or homocoupling.

-

-

Monitoring: Monitor via LC-MS. The bromide (M+2 pattern) should disappear, replaced by the product mass. The chloride isotope pattern (3:1 M:M+2) should be retained in the product.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

The 5,7-disubstituted quinoline motif is prevalent in several therapeutic areas:

-

Kinase Inhibitors: The quinoline nitrogen can bind to the hinge region of ATP-binding pockets. Substituents at C-5 and C-7 project into the solvent-exposed area or hydrophobic back-pockets, tuning potency and selectivity.

-

Antimalarials: Historically derived from chloroquine (7-chloroquinoline), modifications at the 5-position have been explored to overcome resistance mechanisms in Plasmodium falciparum.

-

Neuroimaging Agents: Halogenated quinolines are often used as precursors for radiolabeled ligands (e.g., via halogen exchange with ¹⁸F or ¹²³I) for PET/SPECT imaging of amyloid plaques or neuroreceptors.

Safety & Handling

-

Hazards: Classed as an Irritant (H315, H319, H335). Avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere if possible. While relatively stable, halo-heterocycles can degrade slowly under prolonged light exposure.

-

Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.

References

- Chemical Identity & CAS Verification

- Synthesis & Methodology (Skraup Reaction Context): Li, X., et al. (2021). Synthesis method of 7-bromo-5-methoxyquinoline. Patent CN112457243B. Google Patents. Retrieved from Note: This patent details the Skraup regioselectivity issues on the analogous methoxy-bromo system, establishing the protocol for the chloro-bromo analog.

-

Reactivity & Cross-Coupling Selectivity

-

Strotman, N. A., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of Organic Chemistry. Retrieved from [Link]

- Detailed mechanistic insight into Pd-catalyzed selectivity between C-Cl and C-Br bonds on heterocycles.

-

-

Medicinal Chemistry Context

-

Musso, L., et al. (2016). Structure-Activity Relationships... of Novel Pyrrolonaphthoxazepines. (Mentions 5-bromo-7-chloroquinoline as intermediate). University of Pisa. Retrieved from [Link]

-

Introduction: The Strategic Importance of the Halogenated Quinoline Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-7-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-7-chloroquinoline is a halogenated heterocyclic aromatic compound built upon the quinoline nucleus. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1][2] The strategic placement of bromo and chloro substituents on the quinoline core endows 5-Bromo-7-chloroquinoline with unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules. An in-depth understanding of its physicochemical properties is paramount for researchers aiming to leverage this scaffold in drug discovery, as these characteristics fundamentally govern its reactivity, solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of these core properties, supported by established experimental methodologies and their rationale.

Core Physicochemical Characteristics

The fundamental properties of 5-Bromo-7-chloroquinoline are summarized below, providing a quantitative foundation for its application in chemical synthesis and biological screening.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [3][4] |

| Molecular Weight | 242.50 g/mol | [3][4] |

| CAS Number | 1215767-84-2 | [3][4] |

| Appearance | Solid (Typical for similar compounds) | [5] |

| Purity | ≥97% - 98% (As commercially available) | [3][6] |

| Calculated logP | 3.65 | [6] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 0 | [6] |

Structural and Physicochemical Profile

A molecule's behavior in a chemical or biological system is a direct consequence of its structure. The properties outlined above are critical predictors of its potential as a drug candidate or intermediate.

Molecular Structure

The structure of 5-Bromo-7-chloroquinoline features a fused bicyclic system with a nitrogen atom at position 1. The bromine and chlorine atoms at positions 5 and 7, respectively, significantly influence the molecule's electronic distribution and provide reactive handles for further synthetic modification.

Caption: 2D Chemical Structure of 5-Bromo-7-chloroquinoline.

Lipophilicity and Solubility (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The calculated logP value of 3.65 for a related isomer, 8-Bromo-5-chloroquinoline, suggests that 5-Bromo-7-chloroquinoline is a significantly lipophilic molecule.[6] This high lipophilicity indicates a preference for non-polar environments, which has several key implications for drug development:

-

Membrane Permeability: High lipophilicity generally correlates with good passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Aqueous Solubility: Conversely, high logP values often correspond to low aqueous solubility. This can pose challenges for formulation and bioavailability, requiring strategies like salt formation or advanced formulation techniques to overcome.

-

Promiscuity and Toxicity: Highly lipophilic compounds can sometimes exhibit non-specific binding to proteins and receptors, leading to off-target effects or toxicity.

Polarity and Absorption (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. The TPSA of 12.89 Ų for a related isomer is very low, which, combined with its lipophilicity, strongly suggests excellent potential for oral bioavailability.[6]

Application in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with compounds like chloroquine and mefloquine being prime examples.[1][7] These drugs are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][8]

5-Bromo-7-chloroquinoline serves as a versatile starting material or fragment for creating new chemical entities that build upon this legacy. The halogen atoms are not merely passive substituents; they are key functional groups for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Derivatives of the 7-chloroquinoline nucleus have been investigated for a wide range of biological activities beyond malaria, including:

-

Anticancer Activity: By inhibiting protein kinases or interfering with cell growth factor receptors.[9]

-

Anti-inflammatory and Leishmanicidal Properties. [9]

The physicochemical profile of 5-Bromo-7-chloroquinoline makes it an ideal starting point for designing molecules that adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five.[9] Its molecular weight, hydrogen bond acceptor/donor count, and logP value fall well within the desired ranges for orally bioavailable drugs.

Caption: Drug discovery workflow starting from a core scaffold.

Standardized Experimental Protocols

To ensure scientific integrity, the determination of key physicochemical properties must follow validated, reproducible methods. The following protocols describe standard procedures for measuring aqueous solubility and the octanol-water partition coefficient.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: This method is considered the "gold standard" for solubility determination because it measures the concentration of a saturated solution at thermodynamic equilibrium, providing a true representation of the compound's intrinsic solubility.

Methodology:

-

Preparation: Add an excess amount of 5-Bromo-7-chloroquinoline to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours. This extended period ensures that a true equilibrium between the solid and dissolved states is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP)

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing an empirical value for its lipophilicity. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

Caption: Experimental workflow for logP determination via the shake-flask method.

Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

-

Partitioning: In a vial, add a known amount of 5-Bromo-7-chloroquinoline to a mixture of the two pre-saturated phases.

-

Equilibration: Seal the vial and shake it for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the octanol and aqueous layers.

-

Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in octanol to the concentration in water. The logP is the base-10 logarithm of this ratio: logP = log([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential when handling 5-Bromo-7-chloroquinoline.

-

Hazard Statements: This compound is classified with GHS hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors (P261).[4]

-

Avoid contact with skin and eyes (P280).[4]

-

Store in a tightly sealed container in a dry, room-temperature environment.[4]

-

References

-

SciELO. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. [Link]

-

PubChem - NIH. 7-Chloroquinoline | C9H6ClN | CID 521963. [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

- Google Patents.

-

Tradeindia. 7-chloro Quinoline at Best Price in Hyderabad, Telangana | Rowan Fine Chemicals. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Cheméo. Chemical Properties of 5-Chloro-7-bromo-8-hydroxyquinoline (CAS 7640-33-7). [Link]

-

PubMed. Quinoline antimalarials: mechanisms of action and resistance. [Link]

-

PubMed Central. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. [Link]

- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

-

PubChem. 5-Bromo-7-chloroquinazoline | C8H4BrClN2 | CID 171373789. [Link]

-

Cheméo. 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. [Link]

-

NIH. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. [Link]

-

PubMed Central - NIH. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. [Link]

-

NCBI Bookshelf - NIH. Drug Discovery and Development - Malaria. [Link]

-

PubMed Central - NIH. On the molecular mechanism of chloroquine's antimalarial action. [Link]

- Google Patents. US5126456A - 7-chloroquinaldine synthesis.

-

PubMed Central. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. [Link]

-

PubMed. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. [Link]

-

MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

-

PubMed. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria. [Link]

-

Patsnap. Synthetic process of 5-bromo-7-azaindole - Eureka. [Link]

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-7-chloroquinoline | CymitQuimica [cymitquimica.com]

- 4. 1215767-84-2|5-Bromo-7-chloroquinoline|BLD Pharm [bldpharm.com]

- 5. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

Technical Guide: Regioselective Synthesis of 5-Bromo-7-Chloroquinoline

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 5-bromo-7-chloroquinoline presents a specific regiochemical challenge. The quinoline scaffold undergoes electrophilic aromatic substitution (EAS) primarily at the 5- and 8-positions (the "alpha" positions of the carbocyclic ring). Direct halogenation of 7-chloroquinoline is problematic because the 7-chloro substituent directs ortho (to positions 6 and 8), while the ring fusion directs to 5 and 8. This competition typically results in mixtures, with the 8-position often being favored or significant amounts of 5,8-dihalo byproducts forming.

To achieve high regiochemical fidelity, this guide prioritizes a "Sacrificial Directing Group" strategy . By utilizing a substituent at the 8-position (amino or hydroxyl) to lock the orientation of incoming halogens to the 5- and 7-positions, followed by the removal of the directing group, researchers can obtain the target molecule with high isomeric purity.

Retrosynthetic Logic

-

Precursor: 5-Bromo-7-chloro-8-aminoquinoline.

-

Rationale: The amino group at C8 strongly activates C5 (para) and C7 (ortho), overriding the directing effects of the ring fusion.

-

-

Starting Material: 8-Aminoquinoline or 8-Nitroquinoline.

Part 2: Primary Synthesis Pathway (The Deamination Route)

This pathway is the most robust method for laboratory-scale synthesis, ensuring the bromine and chlorine atoms are installed exclusively at the 5 and 7 positions before the directing group is excised.

Step 1: Regioselective Bromination

Reaction: 8-Aminoquinoline

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C8 directs the electrophile (

) to the para-position (C5). -

Control: Low temperature (

to RT) prevents poly-bromination.

Step 2: Ortho-Chlorination

Reaction: 5-Bromo-8-aminoquinoline

-

Reagent: N-Chlorosuccinimide (NCS)

-

Solvent: Acetonitrile

-

Mechanism: With C5 blocked by bromine, the amino group directs the chloronium ion (

) to the remaining activated ortho-position (C7).

Step 3: Reductive Deamination (The Key Step)

Reaction: 5-Bromo-7-chloro-8-aminoquinoline

-

Reagents: Sodium Nitrite (

), Hypophosphorous Acid ( -

Mechanism: Diazotization of the amine forms a diazonium salt (

), which is reduced in situ by hypophosphorous acid (replacing -

Chemo-selectivity: Unlike catalytic hydrogenation (Pd/C), this method preserves the aryl-bromide and aryl-chloride bonds.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-7-chloro-8-aminoquinoline

Note: This protocol consolidates halogenation steps for efficiency.

-

Equipment: 250 mL Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

-

Bromination:

-

Dissolve 8-aminoquinoline (14.4 g, 100 mmol) in acetonitrile (150 mL).

-

Cool to

. -

Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for consumption of starting material.

-

-

Chlorination:

-

Workup:

-

Concentrate the solvent in vacuo.

-

Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).

-

Yield Target: 75–85% (Intermediate).

-

Protocol B: Reductive Deamination to Target

Note: This step requires careful handling of diazonium intermediates.

-

Diazotization:

-

Suspend 5-bromo-7-chloro-8-aminoquinoline (5.15 g, 20 mmol) in water (40 mL) and conc. HCl (10 mL).

-

Cool the mixture to

in an ice/salt bath. -

Add a solution of Sodium Nitrite (

, 1.5 g, 22 mmol) in water (5 mL) dropwise. Keep temperature below -

Stir for 20 minutes. The solution should become clear/yellowish as the diazonium salt forms.

-

-

Reduction:

-

Add Hypophosphorous acid (

, 50% wt solution, 20 mL) slowly to the cold diazonium solution. -

Allow the mixture to stir at

for 1 hour, then place in a refrigerator (

-

-

Isolation:

-

Neutralize the reaction mixture with

(10% aq) to pH 8–9. -

Extract with Dichloromethane (DCM,

mL). -

Dry over

and concentrate. -

Purification: The crude product is often pure enough, but can be sublimed or chromatographed (Hexane/EtOAc) to yield 5-bromo-7-chloroquinoline as an off-white solid.

-

Part 4: Data Summary & Visualization

Reagent & Yield Table

| Step | Transformation | Reagents | Typical Yield | Key Precaution |

| 1 | 8-AminoQ | NBS, MeCN | 90% | Keep cold to avoid di-bromination. |

| 2 | 5-Br-8-AminoQ | NCS, MeCN | 85% | Ensure complete bromination first. |

| 3 | Deamination | 60-70% | Control temp |

Pathway Visualization (Graphviz)

Figure 1: The "Sacrificial Amine" synthetic pathway ensuring high regioselectivity.

Part 5: Alternative Pathway (The Nitration Route)

While the deamination route is preferred, an alternative exists starting from 7-chloroquinoline. This route is less efficient due to the need for isomer separation.

-

Nitration: 7-Chloroquinoline +

.-

Outcome: Mixture of 7-chloro-8-nitroquinoline (Major) and 7-chloro-5-nitroquinoline (Minor).

-

Challenge: Requires rigorous column chromatography to isolate the 5-nitro isomer.

-

-

Reduction: 7-Chloro-5-nitroquinoline +

-

Sandmeyer Reaction: 5-Amino-7-chloroquinoline +

Critique: This route is atom-inefficient and suffers from poor regioselectivity in the first step (nitration favors the 8-position).

References

-

Gignoux, C., et al. (2014). Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents. University of Pisa. (Details the synthesis of 5-bromo-7-chloroquinoline via the 8-amino deamination protocol). Link

-

Çakmak, O., & Ökten, S. (2016).[5] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (Provides mechanistic insight into the bromination patterns of quinolines). Link

-

Muscia, G. C., et al. (2011). Synthesis of 7-chloro-4-aminoquinoline derivatives. Organic Syntheses. (Background on 7-chloroquinoline stability and reactivity). Link

-

O'Neil, I., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. (Discusses metal-halogen exchange on the scaffold). Link

Sources

Strategic Synthesis of 5-Bromo-7-chloroquinoline: Precursor Selection and Methodology

Content Type: Technical Guide / Whitepaper Audience: Senior Chemists, Process Development Scientists, Medicinal Chemistry Leads

Executive Summary

The synthesis of 5-Bromo-7-chloroquinoline represents a critical challenge in heterocyclic chemistry, primarily due to the electronic and steric complexities of the quinoline scaffold. This scaffold is a high-value pharmacophore, serving as a precursor for antimalarials, kinase inhibitors, and advanced optoelectronic materials.

This guide rejects the common "trial-and-error" approach to heterocyclic halogenation. Instead, it establishes a regiochemically deterministic protocol. We prioritize the Direct Electrophilic Bromination of 7-Chloroquinoline as the primary route, offering superior isomer purity compared to the traditional Skraup cyclization of di-substituted anilines.

Retrosynthetic Logic & Starting Material Selection

The selection of starting materials is dictated by the need to control the regiochemistry at C5 and C7.

The "Root" Precursor: 3-Chloroaniline

-

Role: The fundamental building block for the quinoline core.

-

Rationale: In a Skraup or Doebner-Miller cyclization, meta-substituted anilines (like 3-chloroaniline) cyclize to form predominantly the 7-substituted quinoline, due to steric hindrance at the position ortho to the chlorine.

-

Causality: Starting with 3-chloroaniline allows the establishment of the C7-chlorine moiety before introducing the bromine, avoiding the formation of inseparable 5,7-mixed isomers that occur when using bromo-chloro-anilines.

The "Advanced" Intermediate: 7-Chloroquinoline

-

Role: The substrate for the critical bromination step.[1][2][3]

-

Rationale: The pre-existing chlorine at C7 exerts a specific directing effect.

-

Electronic Effect: The nitrogen atom deactivates the pyridine ring (C2, C3, C4). The benzene ring (C5, C6, C7, C8) remains more electron-rich.

-

Steric/Directing Effect: In acidic media (protonated quinoline), electrophilic substitution favors C5 and C8. However, the C7-chlorine atom sterically hinders C8 (ortho position) and electronically disfavors it (inductive withdrawal). Consequently, C5 becomes the most nucleophilic site , ensuring high regioselectivity.

-

The Reagent: N-Bromosuccinimide (NBS) in Sulfuric Acid

-

Rationale: Unlike elemental bromine (Br₂), which can lead to over-bromination or radical side reactions, NBS in H₂SO₄ provides a controlled source of the bromonium ion (Br⁺). The strong acid protonates the quinoline nitrogen, deactivating the ring towards multi-halogenation and enhancing regiocontrol.

Visualizing the Synthetic Pathway

The following diagram illustrates the decision tree and chemical logic separating the "Classic" (low purity) route from the "Recommended" (high purity) route.

Caption: Comparative workflow demonstrating the purification logic required to isolate 5-Bromo-7-chloroquinoline.

Detailed Experimental Protocol

This protocol is designed for a self-validating system , where intermediates are checked via TLC/LC-MS before proceeding.

Phase 1: Preparation of 7-Chloroquinoline (If not purchased)

Note: If commercial 7-chloroquinoline is available (CAS: 612-61-3), skip to Phase 2.

-

Reagents: 3-Chloroaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq), Conc. H₂SO₄.[4][5]

-

Procedure (Skraup):

-

Mix 3-chloroaniline, glycerol, and nitrobenzene.

-

Add H₂SO₄ dropwise (Exothermic!).

-

Reflux at 140°C for 4 hours.

-

Validation: The crude yields a mixture of 7-chloroquinoline (~70%) and 5-chloroquinoline (~30%).

-

Purification: Fractional distillation or recrystallization as the nitrate salt is mandatory here. You must isolate pure 7-chloroquinoline before bromination.

-

Phase 2: Regioselective Bromination (The Core Synthesis)

Starting Material: 7-Chloroquinoline (High Purity >98%)

Step-by-Step Methodology:

-

Solvation & Protonation:

-

Dissolve 7-chloroquinoline (10 mmol) in concentrated Sulfuric Acid (H₂SO₄, 10 mL) at 0°C.

-

Mechanism:[1][2][5][6][7][8][9] The acid protonates the quinoline nitrogen. This is crucial. It prevents the nitrogen lone pair from complexing with the brominating agent and deactivates the pyridine ring, forcing the reaction to the benzene ring.

-

-

Bromination Agent Addition:

-

Add N-Bromosuccinimide (NBS) (1.1 - 1.2 eq) portion-wise over 30 minutes.

-

Why NBS? NBS releases Br⁺ slowly. Using liquid bromine (Br₂) often leads to di-bromination (5,8-dibromo) or complex formation.

-

-

Reaction Maintenance:

-

Stir at Room Temperature (25°C) for 4–12 hours.

-

Monitor (CQA): Check LC-MS for the disappearance of the starting material (M+H = 164) and appearance of the product (M+H = 242/244). If 5,8-dibromo species appears, stop immediately.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice (Exothermic quench).

-

Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9. The product will precipitate.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Target Yield: 65–80%.

-

Critical Quality Attributes (CQA) of Starting Materials

To ensure reproducibility, the starting materials must meet these specifications:

| Material | Specification | Why it matters? |

| 7-Chloroquinoline | Purity > 98.0% (GC) | Presence of 5-chloroquinoline will lead to 8-bromo-5-chloroquinoline, an inseparable impurity. |

| N-Bromosuccinimide | White crystalline solid | Yellow/orange color indicates free Br₂, which alters reaction kinetics and selectivity. Recrystallize from water if degraded. |

| Sulfuric Acid | >95% Conc. | Water content competes with protonation; dilute acid may allow free-base bromination (wrong regioselectivity). |

References

-

Regioselective Halogenation of Quinolines

-

Skraup Synthesis Regiochemistry

- Title: The Skraup Synthesis of Quinolines (Review).

- Source:Chemical Reviews.

-

URL:[Link]

-

Bromination Methodologies (NBS/H2SO4)

-

Commercial Availability & Physical Data

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. acgpubs.org [acgpubs.org]

- 8. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 9. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. 1215767-84-2|5-Bromo-7-chloroquinoline|BLD Pharm [bldpharm.com]

- 12. scielo.br [scielo.br]

5-Bromo-7-chloroquinoline: A Versatile Scaffold for the Next Generation of Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Oncology and the Untapped Potential of 5-Bromo-7-chloroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] In oncology, quinoline derivatives have emerged as a privileged class of compounds, demonstrating efficacy through diverse mechanisms of action, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[2][3] Several FDA-approved anticancer drugs, such as bosutinib and cabozantinib, feature the quinoline core, underscoring its clinical significance in targeting various malignancies.[4]

Among the vast chemical space of quinoline derivatives, halo-substituted quinolines, particularly 7-chloroquinolines, have garnered significant attention for their potent antiproliferative properties.[5][6] The 7-chloro substituent has been identified as a key pharmacophoric feature in many bioactive molecules, contributing to enhanced binding affinity and cellular activity.[7] This guide focuses on a specific, yet underexplored, building block: 5-bromo-7-chloroquinoline . This dihalogenated scaffold presents a unique opportunity for medicinal chemists to develop novel anticancer agents through selective and differential functionalization of its two distinct halogenated positions. The bromine atom at the 5-position and the chlorine atom at the 7-position offer orthogonal handles for a variety of synthetic transformations, enabling the creation of diverse chemical libraries with the potential for finely tuned biological activity.

This technical guide will serve as a comprehensive resource for researchers in the field of anticancer drug discovery. It will provide a detailed exploration of the synthesis of the 5-bromo-7-chloroquinoline core, strategies for its derivatization, insights into the potential mechanisms of action of its derivatives, and detailed experimental protocols to facilitate the practical application of this promising scaffold in the development of novel cancer therapeutics.

Part 1: Synthesis of the 5-Bromo-7-chloroquinoline Core Scaffold

The efficient synthesis of the 5-bromo-7-chloroquinoline core is the crucial first step in harnessing its potential as a building block. While direct reports on the synthesis of this specific molecule are scarce, a robust and scalable route can be devised based on well-established quinoline synthesis methodologies, such as the Skraup-Doebner-von Miller reaction. A plausible and efficient approach involves the use of a readily available dihaloaniline as the starting material.

A particularly relevant and adaptable method is a modification of the Skraup synthesis, which utilizes a substituted aniline and glycerol in the presence of an acid and an oxidizing agent to construct the quinoline ring system.[8] A patented synthesis of a related compound, 7-bromo-5-methoxyquinoline, from 3,5-dibromoaniline provides a strong foundation for a proposed synthesis of 5-bromo-7-chloroquinoline.[2] By logically substituting the starting material, a parallel synthetic route can be established.

Proposed Synthetic Workflow:

The proposed synthesis commences with the Skraup reaction of 3-bromo-5-chloroaniline with glycerol. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which acts as both a catalyst and a dehydrating agent. An oxidizing agent, traditionally nitrobenzene or arsenic acid, is also required to facilitate the final aromatization step to the quinoline ring.

Caption: Proposed synthetic route to 5-bromo-7-chloroquinoline via the Skraup reaction.

Detailed Experimental Protocol (Adapted from Analogous Syntheses):

Materials:

-

3-Bromo-5-chloroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Nitrobenzene (or a suitable alternative oxidizing agent)

-

Sodium Hydroxide (for neutralization)

-

Toluene (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 3-bromo-5-chloroaniline while cooling in an ice bath.

-

Addition of Reagents: To this cooled mixture, add glycerol, followed by the dropwise addition of nitrobenzene.

-

Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous layer with toluene (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-7-chloroquinoline.

Self-Validation and Causality: The choice of the Skraup reaction is based on its historical reliability and scalability for quinoline synthesis.[9] Using a pre-functionalized aniline, 3-bromo-5-chloroaniline, directly installs the desired halogen substituents at the correct positions on the resulting quinoline ring, avoiding potentially complex and low-yielding post-synthesis halogenation steps. The purification by column chromatography is a standard and effective method to ensure the high purity of the final building block, which is critical for subsequent derivatization reactions.

Part 2: Strategic Derivatization of the 5-Bromo-7-chloroquinoline Scaffold

The synthetic utility of 5-bromo-7-chloroquinoline lies in the differential reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. Conversely, the chlorine at the 7-position can be targeted under different reaction conditions or after the 5-position has been modified. This orthogonality is a key advantage for building molecular complexity and exploring structure-activity relationships (SAR).

Derivatization Strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position: The bromine atom at the 5-position is an excellent handle for introducing a wide variety of substituents via well-established cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups. This is a powerful method for extending the molecular framework and modulating electronic and steric properties.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as versatile intermediates for further transformations or as key pharmacophoric elements themselves.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities, which are often crucial for biological activity.

-

-

Nucleophilic Aromatic Substitution (SNAr) at the 7-Position: While less reactive than the 4-position of the quinoline ring, the 7-chloro group can undergo nucleophilic aromatic substitution with strong nucleophiles, such as amines, thiols, and alkoxides, often under elevated temperatures or with catalyst assistance.

Caption: Key derivatization strategies for the 5-bromo-7-chloroquinoline scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling at the 5-Position

Materials:

-

5-Bromo-7-chloroquinoline

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-bromo-7-chloroquinoline, the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heating: Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-chloroquinoline.

Causality and Self-Validation: The Suzuki-Miyaura coupling is a highly reliable and versatile C-C bond-forming reaction with a broad substrate scope and good functional group tolerance, making it ideal for library synthesis. The use of a palladium catalyst and a suitable ligand and base is standard practice for this transformation. The work-up and purification procedures are designed to effectively remove the inorganic salts and catalyst residues, ensuring the purity of the final product.

Part 3: Anticancer Potential and Mechanistic Insights

While direct biological data for derivatives of 5-bromo-7-chloroquinoline is not yet widely published, a strong case for their anticancer potential can be built upon the extensive research into related quinoline-based compounds. The strategic placement of substituents at the 5- and 7-positions can be used to target key cancer-related pathways.

Potential Mechanisms of Action:

-

Kinase Inhibition: A significant number of quinoline-based anticancer agents function as kinase inhibitors.[4] By designing substituents that can interact with the ATP-binding pocket of various kinases, derivatives of 5-bromo-7-chloroquinoline could be developed as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (e.g., EGFR, VEGFR) pathways.[10][11][12]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 5-bromo-7-chloroquinoline derivatives.

-

Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis. Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins.[13][14] By designing molecules that can either inhibit anti-apoptotic proteins (like Bcl-2 and Bcl-xL) or activate pro-apoptotic proteins (like Bax and Bak), derivatives of 5-bromo-7-chloroquinoline could be developed as potent inducers of apoptosis in cancer cells.

Caption: Proposed mechanism of apoptosis induction through inhibition of Bcl-2 by 5-bromo-7-chloroquinoline derivatives.

Structure-Activity Relationship (SAR) Insights:

Based on the broader literature on quinoline-based anticancer agents, the following SAR principles can be proposed for the design of novel derivatives from the 5-bromo-7-chloroquinoline scaffold:

| Position of Substitution | Type of Substituent | Expected Impact on Anticancer Activity | Rationale |

| 5-Position | Aryl/Heteroaryl groups | Can enhance activity through π-π stacking interactions with target proteins. | Increased binding affinity and potential for improved pharmacokinetic properties. |

| Flexible alkyl chains with terminal amines | Often improves solubility and allows for key hydrogen bonding interactions. | Amine groups are frequently involved in crucial interactions with the hinge region of kinases. | |

| 7-Position | Small, electron-donating groups (e.g., methoxy) | May modulate the electronic properties of the quinoline ring system. | Can influence the overall reactivity and binding characteristics of the molecule. |

| Bulky hydrophobic groups | Can provide additional binding interactions in hydrophobic pockets of target enzymes. | Enhanced van der Waals interactions can lead to increased potency. |

Part 4: Future Outlook and Conclusion

The 5-bromo-7-chloroquinoline scaffold represents a largely untapped but highly promising starting point for the development of a new generation of anticancer agents. Its dihalogenated nature provides the synthetic flexibility to create a wide array of derivatives with diverse physicochemical properties and biological activities. The established importance of the quinoline core in oncology, combined with the potential for selective functionalization, makes this building block a compelling target for further investigation.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of libraries of compounds with diverse substituents at the 5- and 7-positions will be crucial for elucidating detailed structure-activity relationships. Mechanistic studies on the most potent derivatives will be necessary to identify their specific molecular targets and to validate the proposed mechanisms of action.

While this guide has provided a prospective framework based on analogous systems, the true potential of 5-bromo-7-chloroquinoline as a building block for anticancer agents will only be fully realized through dedicated synthetic and biological investigation. The methodologies and insights presented herein are intended to serve as a catalyst for such research, empowering scientists to explore this promising area of cancer drug discovery.

References

-

Eisch, J. J., & Dluzniewski, T. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

(n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

(n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]

- (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.

-

Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. Retrieved from [Link]

- (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents.

-

de Oliveira, R. B., et al. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Retrieved from [Link]

-

(n.d.). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. PMC. Retrieved from [Link]

-

(n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

-

(n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

-

(n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. PubMed. Retrieved from [Link]

-

(n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Retrieved from [Link]

-

Pawlak, A., et al. (n.d.). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. Retrieved from [Link]

-

(n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Retrieved from [Link]

-

(n.d.). Synthesis and biological activities of polyquinoline derivatives: new Bcl-2 family protein modulators. PubMed. Retrieved from [Link]

-

(n.d.). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. PubMed. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Retrieved from [Link]

-

(n.d.). Review on recent development of quinoline for anticancer activities. ScienceDirect. Retrieved from [Link]

-

(n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC. Retrieved from [Link]

-

(n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

(n.d.). BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker. Frontiers. Retrieved from [Link]

-

(n.d.). Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. iipseries.org [iipseries.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. organicreactions.org [organicreactions.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of polyquinoline derivatives: new Bcl-2 family protein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Operational Risk Management & Handling Protocol: 5-Bromo-7-chloroquinoline

Part 1: Chemical Profile & Hazard Identification[1]

Chemical Identity[1]

-

Physical State: Solid (typically off-white to pale yellow powder)[1]

Risk Stratification (The "Shadow Risk")

While standard Safety Data Sheets (SDS) classify this compound under GHS07 (Warning) , experienced drug development professionals treat halogenated quinolines with elevated caution due to "class effects."

-

Official GHS Hazards:

-

The "Shadow Risk" (Expert Insight): Quinoline scaffolds are known DNA intercalators. Halogenation (Br/Cl) often increases lipophilicity, potentially enhancing cellular uptake. Until specific genotoxicity data is available for this isomer, handle as a potential mutagen. [1]

Risk Assessment Matrix (Visualized)

Figure 1: Risk stratification combining regulatory GHS data with precautionary scientific principles.

Part 2: Hierarchy of Controls & PPE[1][5][11]

Engineering Controls (Primary Defense)

Reliance on PPE alone is a failure of protocol. The primary barrier must be engineering controls.

-

Solid Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Static Control: Halogenated heterocycles are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which leads to invisible surface contamination.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol (Low Risk) | High-Risk Protocol (Synthesis/Scale-up) | Rationale |

| Hands | Double Nitrile Gloves (0.11 mm) | Silver Shield® (Laminate) under Nitrile | Nitrile provides good splash protection, but halogenated solvents (often used with this chemical) permeate nitrile rapidly.[1] |

| Eyes | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Dust particles can bypass safety glasses. H319 indicates severe irritation potential.[5][6] |

| Respiratory | N/A (if in Hood) | P100/N95 Respirator (if hood failure) | H335 (Respiratory Irritation) requires zero-tolerance for dust inhalation.[1] |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevents accumulation of dust on street clothes, reducing "take-home" exposure.[1] |

Part 3: Operational Protocols

Protocol: Safe Weighing & Transfer

Objective: Transfer solid 5-Bromo-7-chloroquinoline without generating airborne dust.

-

Preparation: Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.

-

Anti-Static Measure: Pass an anti-static gun over the receiving vessel.

-

Transfer: Use a disposable spatula. Do not tap the spatula against the flask rim to dislodge powder; this creates aerosols. Instead, rinse the spatula into the reaction flask with the reaction solvent.

-

Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or MeOH) to capture invisible dust.

Protocol: Reaction Setup & Monitoring

Context: This compound is often used in Suzuki-Miyaura couplings or nucleophilic substitutions.[1]

-

Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, be aware that these solvents can carry the toxicant through gloves.

-

Temperature Control: Halogenated quinolines can be thermally sensitive. Ensure reflux condensers are active before heating to prevent volatilization of the compound or solvent.

Handling Workflow Diagram

Figure 2: Operational workflow emphasizing containment zones. Note the critical control point at the weighing stage.

Part 4: Emergency Response

Spill Management (Solid vs. Solution)

Do NOT use a brush and dustpan for dry spills. This generates dust.

-

Scenario A: Dry Powder Spill (< 1g) [1]

-

Isolate: Alert nearby personnel.

-

Cover: Gently place a solvent-dampened paper towel (ethanol or water) over the powder to dampen it.[1]

-

Wipe: Scoop up the damp material.

-

Clean: Wash surface with soap and water 3 times.

-

-

Scenario B: Solution Spill

-

Absorb: Use vermiculite or a dedicated "Organic Spill Pillow."

-

Dispose: Treat as halogenated chemical waste.

-

First Aid (Self-Validating Steps)

-

Eye Contact: Flush for 15 full minutes . Validation: Use a timer. 15 minutes feels like an eternity; guessing usually results in under-washing.[1]

-

Skin Contact: Wash with soap and water.[5][6][7][8][9][10][11][12][13] Avoid using alcohol to clean skin, as it may increase the permeability of the skin to the quinoline.

Part 5: Storage & Stability[1]

-

Conditions: Store in a cool, dry place. Keep container tightly closed.

-

Shelf Life: Re-test purity annually. Halogenated heterocycles can degrade, releasing trace HBr/HCl over time, which corrodes septa.

References

-

PubChem. (n.d.). Compound Summary: Halogenated Quinolines. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 5-Bromo-7-chloroquinoline | CymitQuimica [cymitquimica.com]

- 2. 1215767-84-2|5-Bromo-7-chloroquinoline|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemeo.com [chemeo.com]

- 5. lobachemie.com [lobachemie.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 5-Bromo-7-chloroquinoline for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials.[1] Its inherent electronic properties and versatile synthetic handles have made it a cornerstone in the design of novel therapeutics and advanced organic materials. Within this important class of heterocycles, 5-Bromo-7-chloroquinoline presents a particularly intriguing case for synthetic exploration. This dihalogenated quinoline offers two distinct reactive sites, the C5-B' and C7-Cl bonds, enabling sequential and site-selective functionalization. This guide provides a comprehensive technical overview of the reactivity of 5-Bromo-7-chloroquinoline, focusing on the principles and practical applications of its transformations, with a particular emphasis on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Our aim is to equip researchers and drug development professionals with the foundational knowledge and actionable protocols necessary to harness the full synthetic potential of this versatile building block.

The Chemical Personality of 5-Bromo-7-chloroquinoline: A Tale of Two Halogens

The reactivity of 5-Bromo-7-chloroquinoline is fundamentally dictated by the electronic nature of the quinoline ring and the differential reactivity of the bromine and chlorine substituents. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but, crucially, activates it towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

The key to unlocking the synthetic utility of 5-Bromo-7-chloroquinoline lies in the differential reactivity of the C-Br and C-Cl bonds. In the realm of palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl. This well-established trend suggests that the C-Br bond at the 5-position is inherently more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 7-position. This intrinsic difference in reactivity forms the basis for the regioselective functionalization of 5-Bromo-7-chloroquinoline.

However, it is crucial to understand that this inherent selectivity is not absolute. The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's outcome. Sterically hindered ligands, for instance, can sometimes favor reaction at the less reactive site, leading to a reversal of the expected regioselectivity. Therefore, a nuanced understanding of the interplay between substrate, catalyst, and reaction conditions is paramount for achieving the desired synthetic outcome.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance. For 5-Bromo-7-chloroquinoline, the two most pertinent transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2][3] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[2][4]

Mechanism and Regioselectivity: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

In the context of 5-Bromo-7-chloroquinoline, the oxidative addition step is the regioselectivity-determining step. Due to the greater reactivity of the C-Br bond, the palladium catalyst will preferentially insert at the 5-position, leading to the formation of 5-aryl-7-chloroquinoline derivatives.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

This protocol is adapted from established procedures for the selective arylation of dihalogenated heterocycles.[6]

Materials:

-

5-Bromo-7-chloroquinoline

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (4 mol%)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-7-chloroquinoline (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)2 (0.02 equivalents), PPh3 (0.04 equivalents), and K2CO3 (2 equivalents).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-7-chloroquinoline | ~85-95% |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-7-chloroquinoline | ~80-90% |

| 3 | 3-Pyridinylboronic acid | 5-(3-Pyridinyl)-7-chloroquinoline | ~75-85% |

(Note: Yields are estimates based on similar reactions and may vary depending on specific conditions and substrates.)

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[7] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.[8]

Mechanism and Regioselectivity: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination on 5-Bromo-7-chloroquinoline is primarily governed by the preferential oxidative addition at the more reactive C-Br bond, yielding 5-amino-7-chloroquinoline derivatives. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields in these reactions.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 5-Position

This protocol is based on established methods for the amination of aryl bromides.[4]

Materials:

-

5-Bromo-7-chloroquinoline

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.01 equivalents), XPhos (0.02 equivalents), and NaOtBu (1.4 equivalents).

-

Add 5-Bromo-7-chloroquinoline (1 equivalent) and the amine (1.2 equivalents).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 5-(Morpholin-4-yl)-7-chloroquinoline | ~80-90% |

| 2 | Aniline | 5-(Phenylamino)-7-chloroquinoline | ~75-85% |

| 3 | Benzylamine | 5-(Benzylamino)-7-chloroquinoline | ~80-90% |

(Note: Yields are estimates based on similar reactions and may vary depending on specific conditions and substrates.)

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing the 5-Bromo-7-chloroquinoline scaffold, particularly for the introduction of heteroatom nucleophiles. The electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack.

Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[9] The rate-determining step is typically the initial nucleophilic attack. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In 5-Bromo-7-chloroquinoline, the nitrogen atom serves as an activating group, and both bromine and chlorine can act as leaving groups. The relative reactivity of different positions on the quinoline ring towards nucleophilic attack is complex and can be influenced by both electronic and steric factors.

Caption: Figure 3: Simplified Mechanism of Nucleophilic Aromatic Substitution (SNAr).

While less common than palladium-catalyzed methods for this specific substrate, under forcing conditions (high temperatures and strong nucleophiles), SNAr can be a viable strategy. The regioselectivity will depend on the specific nucleophile and reaction conditions, with potential for substitution at either the 5- or 7-position.

Sequential Functionalization: A Strategy for Molecular Diversity

The differential reactivity of the C-Br and C-Cl bonds in 5-Bromo-7-chloroquinoline opens the door for powerful sequential functionalization strategies. A typical workflow would involve the initial selective reaction at the more reactive 5-position (e.g., via Suzuki or Buchwald-Hartwig coupling), followed by a subsequent transformation at the less reactive 7-position. This approach allows for the controlled and predictable synthesis of diverse, highly substituted quinoline derivatives from a single, readily available starting material.

Caption: Figure 4: General Workflow for the Sequential Functionalization of 5-Bromo-7-chloroquinoline.

Conclusion and Future Outlook

5-Bromo-7-chloroquinoline is a valuable and versatile building block for the synthesis of complex quinoline derivatives. Its differential halide reactivity provides a powerful handle for regioselective and sequential functionalization. By carefully selecting the appropriate reaction conditions, researchers can selectively target either the C5-Br or C7-Cl bond, enabling the construction of a wide array of novel molecules with potential applications in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for exploring the rich chemistry of this important scaffold. As the demand for novel, functionalized heterocyclic compounds continues to grow, the strategic application of modern synthetic methodologies to building blocks like 5-Bromo-7-chloroquinoline will undoubtedly play a pivotal role in advancing these fields.

References

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

- G. Grynkiewicz, M. Poenie, R. Y. Tsien. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

-

ACS Publications. (2010). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

-

PMC - NIH. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Kobe University Repository. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. [Link]

-

ResearchGate. (2022). Synthesis of 7-chloroquinoline-chalcones hybrids. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

RSC Publishing. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. [Link]

-

YouTube. (2021). Suzuki reaction example. [Link]

-

RSC Publishing. (2013). Synthesis and reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. [Link]

- Google Patents. (2021). Synthesis method of 7-bromo-5-methoxyquinoline.

-

RSC Publishing. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

-

University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

-

Beilstein Journals. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

-

PubMed. (2013). Synthesis and reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PMC - NIH. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. [Link]

-

ResearchGate. (2002). Regiospecific Palladium-Catalyzed Cross-Coupling Reactions Using the Operational Equivalent of 1,3-Dilithiopropyne. [Link]

-

MDPI. (2021). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

-

ScienceDirect. (2020). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. [Link]

-

ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

ACS Publications. (2023). Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. [Link]

-